molecular formula C23H18N2O3S B2415617 4-Methylphenyl 4-phenoxy-2-phenyl-5-pyrimidinyl sulfone CAS No. 478080-84-1

4-Methylphenyl 4-phenoxy-2-phenyl-5-pyrimidinyl sulfone

Cat. No.: B2415617
CAS No.: 478080-84-1
M. Wt: 402.47
InChI Key: YWNRGZSKJXAIDS-UHFFFAOYSA-N
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Description

4-Methylphenyl 4-phenoxy-2-phenyl-5-pyrimidinyl sulfone is a synthetic compound with the molecular formula C23H18N2O3S and a molecular weight of 402.47

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl 4-phenoxy-2-phenyl-5-pyrimidinyl sulfone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Sulfone Group: The sulfone group is introduced via oxidation of a sulfide precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution Reactions: The phenyl and phenoxy groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and strong bases like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 4-phenoxy-2-phenyl-5-pyrimidinyl sulfone undergoes various types of chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium tert-butoxide.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products Formed

    Oxidation: Further oxidized sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

4-Methylphenyl 4-phenoxy-2-phenyl-5-pyrimidinyl sulfone has shown promising applications in various fields:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-Methylphenyl 4-phenoxy-2-phenyl-5-pyrimidinyl sulfone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylphenyl 2-phenyl-4-piperidino-5-pyrimidinyl sulfone
  • 2-Phenylpyrimidine

Uniqueness

4-Methylphenyl 4-phenoxy-2-phenyl-5-pyrimidinyl sulfone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.

Properties

IUPAC Name

5-(4-methylphenyl)sulfonyl-4-phenoxy-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3S/c1-17-12-14-20(15-13-17)29(26,27)21-16-24-22(18-8-4-2-5-9-18)25-23(21)28-19-10-6-3-7-11-19/h2-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNRGZSKJXAIDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2OC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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